2-((2-Aminothiazol-5-yl)thio)propan-1-ol
Description
2-((2-Aminothiazol-5-yl)thio)propan-1-ol is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2 and a thioether-linked propanol moiety at position 3. This structural combination makes it a candidate for applications in medicinal chemistry, particularly in antimicrobial or enzyme-targeting agents .
Properties
Molecular Formula |
C6H10N2OS2 |
|---|---|
Molecular Weight |
190.3 g/mol |
IUPAC Name |
2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]propan-1-ol |
InChI |
InChI=1S/C6H10N2OS2/c1-4(3-9)10-5-2-8-6(7)11-5/h2,4,9H,3H2,1H3,(H2,7,8) |
InChI Key |
ZXJGPADTIIDIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)SC1=CN=C(S1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
Compound: 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole (Proshin et al., 2014)
- Key Differences: Replaces the thiazole ring with a 1,2,4-thiadiazole, introducing an additional nitrogen atom. The side chain is a 2-aminopropyl group instead of a thioether-propanol.
- Impact: The thiadiazole’s electron-deficient nature increases reactivity in nucleophilic substitutions compared to thiazole. The aminopropyl side chain may enhance interaction with biological targets but reduces solubility due to the absence of a hydroxyl group .
Compound: 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones (Pokhodylo et al., 2014)
- Key Differences: Features a ketone (propan-2-one) instead of a propanol. The thiadiazole ring’s electron-withdrawing nature stabilizes the ketone, making it a reactive intermediate in Gewald and Dimroth reactions.
Bioactive Cephalosporin Derivatives
Compound: (E)-3-(((4-amino-1-methyl-5-phenylpyrimidin-1-ium-2-yl)thio)methyl)-cephalosporin ()
- Key Differences: Integrates a 2-aminothiazol-5-yl group into a cephalosporin scaffold, common in β-lactam antibiotics. The thiazole is part of a larger pharmacophore critical for binding penicillin-binding proteins.
- Impact: While the aminothiazole moiety is shared, the cephalosporin’s β-lactam ring and complex structure confer antibiotic activity absent in the simpler target compound .
Thiazole-Based Propenones and Acetylthiazoles
Compound: 1-[2-Amino-4-methylthiazol-5-yl]-3-arylpropenones ()
- Key Differences: Substitutes propanol with an α,β-unsaturated ketone (propenone). The thiazole has a methyl group at position 4.
- Impact: The propenone enables Michael addition reactions, whereas the propanol in the target compound may participate in hydrogen bonding or esterification. The methyl group increases lipophilicity .
Compound: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ()
Tetrazole and Imidazole Derivatives
Compound : 1-(2-Hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol ()
- Key Differences : Replaces thiazole with a tetrazole ring and includes an additional ether linkage.
- Impact : Tetrazoles are metabolically stable and often used as bioisosteres for carboxylic acids. The dual hydroxyl groups enhance solubility but may complicate synthetic routes .
Compound : 2-(Naphthalen-1-ylmethyl)-imidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanate ()
Pyrazole-Thiadiazole Hybrids
Compound: 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile ()
- Key Differences : Integrates a pyrazole-carbonitrile with a thiadiazole-thioether side chain.
- However, the absence of a hydroxyl group reduces aqueous solubility compared to the target compound .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s propanol-thioether linkage can be synthesized via thiol-alkylation, similar to methods in and . However, the hydroxyl group necessitates protection during reactions .
- Biological Activity: The 2-aminothiazole motif is prevalent in antimicrobial agents (e.g., cephalosporins in ), suggesting the target compound may inhibit bacterial enzymes. However, its simpler structure may limit potency compared to β-lactams .
- Physicochemical Properties: The propanol group enhances solubility (logP ~1.2 predicted) compared to acetyl or ketone derivatives (logP ~2.5), making it favorable for aqueous formulations .
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